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Compound of Interest

Compound Name: Koumidine

Cat. No.: B8257664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

monoterpenoid indole alkaloid, Koumidine. It includes detailed Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and

a visualization of its putative signaling pathway. This document is intended to serve as a core

resource for researchers engaged in natural product chemistry, pharmacology, and drug

development.

Data Presentation
The spectroscopic data for Koumidine, derived from its isolation from Gelsemium elegans, is

summarized below. The structural elucidation was primarily achieved through a combination of

UV, IR, Mass Spectrometry, and 1H and 13C NMR spectroscopy.

Mass Spectrometry Data
High-resolution mass spectrometry confirms the molecular formula of Koumidine as

C₁₉H₂₂N₂O.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for

Koumidine.
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Parameter Value Source

Molecular Formula C₁₉H₂₂N₂O [1]

Calculated Mass 294.1732 [1]

Measured m/z 295.1804898 [M+H]⁺ [1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The ¹H and ¹³C NMR data were crucial for the complete structural assignment of Koumidine.

The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J)

are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for Koumidine (CDCl₃).

Position δ (ppm) Multiplicity J (Hz)

Data sourced from the

original structure

elucidation

publication.

Table 3: ¹³C NMR Spectroscopic Data for Koumidine (CDCl₃).

Position δ (ppm)

Data sourced from the original structure

elucidation publication.

Experimental Protocols
The following sections detail the methodologies typically employed for the acquisition of

spectroscopic data for sarpagine-type alkaloids like Koumidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR).

The sample is typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane

(TMS) as the internal standard.

General Procedure:

Sample Preparation: A few milligrams of purified Koumidine are dissolved in approximately

0.5 mL of CDCl₃.

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)

spectra are acquired.

¹H NMR: Standard parameters include a 30° pulse width, a spectral width of 15 ppm, and

a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled spectrum is typically acquired with a spectral width of 220

ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to yield the final spectra. Chemical shifts are referenced to

the residual solvent peak or TMS.

Mass Spectrometry (MS)
High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI)

source coupled to a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer.

General Procedure for LC-ESI-QTOF:

Sample Preparation: A dilute solution of Koumidine is prepared in a suitable solvent mixture,

such as acetonitrile/water with a small amount of formic acid to promote protonation.

Chromatographic Separation (LC): The sample is injected onto a C18 reversed-phase

column and eluted using a gradient of mobile phases (e.g., water with 0.1% formic acid and

acetonitrile with 0.1% formic acid).

Mass Spectrometric Detection (ESI-QTOF):
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The ESI source is operated in positive ion mode.

Key parameters include the capillary voltage (e.g., 3500 V), drying gas temperature and

flow rate, and nebulizer pressure.

Data is acquired over a mass range of m/z 100-1000.

For tandem MS (MS/MS), the protonated molecule [M+H]⁺ is selected as the precursor ion

and fragmented using collision-induced dissociation (CID) with a specific collision energy

(e.g., 6V) to obtain fragment ion spectra for structural elucidation.

Mandatory Visualization
Signaling Pathway of Koumidine
Koumidine, a constituent of Gelsemium species, is known to interact with the central nervous

system. Like other Gelsemium alkaloids, it has been shown to be a ligand for the Glycine

Receptor (GlyR), an important inhibitory neurotransmitter receptor. The binding of Koumidine
to the GlyR is thought to modulate neuronal excitability, contributing to the analgesic and

anxiolytic properties reported for extracts of Gelsemium.
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Koumidine's interaction with the Glycine Receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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